Cas no 851983-85-2 (Galeterone)

Galeterone structure
Galeterone structure
Nombre del producto:Galeterone
Número CAS:851983-85-2
MF:C26H32N2O
Megavatios:388.545086860657
MDL:MFCD16660907
CID:823245
PubChem ID:329825826

Galeterone Propiedades químicas y físicas

Nombre e identificación

    • NX41765
    • Galeterone
    • (3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
    • (3β)-17-(1H-benzimidazol-1-yl)-Androsta-5,16-dien-3-ol
    • TOK-001
    • 124-1
    • TOK001
    • VN 124
    • VN1241
    • 3β-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
    • VN-124-1
    • VN/124-1
    • Galaterone
    • TOK 001
    • VN/124
    • WA33E149SW
    • Galeterone [USAN:INN]
    • Galeterone (USAN)
    • GTPL8638
    • Galeterone, >=
    • (3β)-17-(1H-Benzimidazol-1-yl)androsta-5,16-dien-3-ol (ACI)
    • TK-001
    • BCPP000040
    • (3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta(a)phenanthren-3-ol
    • Androsta-5,16-dien-3-ol, 17-(1H-benzimidazol-1-yl)-, (3beta)-
    • DB12415
    • TOK-001(Galeterone)?
    • galeteronum
    • 851983-85-2
    • CHEBI:177536
    • TOK-001(Galeterone)
    • CHEMBL2105738
    • Galeterone [USAN]
    • (3S,8R,9S,10R,13S,14S)-17-(1H-Benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • (3beta)-17-(1h-benzimidazol-1-yl)androsta-5,16-dien-3-ol
    • CS-0334
    • ANDROSTA-5,16-DIEN-3-OL, 17-(1H-BENZIMIDAZOL-1-YL)-, (3.BETA.)-
    • (1S,2R,5S,10R,11S,15S)-14-(1H-1,3-benzodiazol-1-yl)-2,15-dimethyltetracyclo(8.7.0.02,?.011,1?)heptadeca-7,13-dien-5-ol
    • AKOS005146524
    • SCHEMBL939234
    • 3beta-Hydroxy-17-(1H-benzimidazol-1-yl)-androsta-5,16-diene
    • Specific Androgen Receptor Modulator/CYP17 Lyase Inhibitor TOK-001
    • 3-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
    • 3beta-Hydroxy-17-(1H-benzimidazol-1-yl)androsta-5,16-diene
    • D10125
    • Q5518498
    • 17-(1H-Benzimidazol-1-yl)androsta-5,16-dien-3beta-ol
    • TOK-001;VN-124-1
    • HY-70006
    • BCP02827
    • galeterona
    • AS-56204
    • VN/124-1;TOK-001;VN 124;TOK001;TOK 001
    • AC-26549
    • J-501178
    • DTXSID101025602
    • Galeterone, >=98% (HPLC)
    • MFCD16660907
    • UNII-WA33E149SW
    • Tok-001 (galeterone)
    • NS00070343
    • GALETERONE [INN]
    • 3beta-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
    • VN-124
    • PAFKTGFSEFKSQG-PAASFTFBSA-N
    • C26H32N2O
    • EX-A1025
    • (1S,2R,5S,10R,11S,15S)-14-(1H-1,3-benzodiazol-1-yl)-2,15-dimethyltetracyclo[8.7.0.02,?.011,1?]heptadeca-7,13-dien-5-ol
    • TOK-001; Galeterone
    • GALETERONE [WHO-DD]
    • BDBM50435990
    • MDL: MFCD16660907
    • Renchi: 1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1
    • Clave inchi: PAFKTGFSEFKSQG-PAASFTFBSA-N
    • Sonrisas: C[C@@]12C(N3C=NC4C=CC=CC3=4)=CC[C@H]1[C@@H]1CC=C3C[C@H](CC[C@]3(C)[C@H]1CC2)O

Atributos calculados

  • Calidad precisa: 388.25100
  • Masa isotópica única: 388.251463648g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 29
  • Cuenta de enlace giratorio: 1
  • Complejidad: 743
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 6
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 38
  • Xlogp3: 5.2

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.28
  • Punto de fusión: 189-190℃
  • Punto de ebullición: 564.5±60.0 °C at 760 mmHg
  • Punto de inflamación: 295.2±32.9 °C
  • PSA: 38.05000
  • Logp: 5.81080

Galeterone Información de Seguridad

Galeterone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D572428-500MG
Galeterone
851983-85-2 97%
500mg
$560 2024-05-23
eNovation Chemicals LLC
D572428-1G
Galeterone
851983-85-2 97%
1g
$840 2024-05-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6509-25mg
Galeterone
851983-85-2 99.773%
25mg
¥ 1928 2023-09-07
eNovation Chemicals LLC
D572428-100MG
Galeterone
851983-85-2 97%
100mg
$180 2024-05-23
eNovation Chemicals LLC
D572428-250MG
Galeterone
851983-85-2 97%
250mg
$280 2024-05-23
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci10966-1g
TOK-001
851983-85-2 98%
1g
¥12012.00 2023-09-09
TRC
G188200-1mg
Galeterone
851983-85-2
1mg
$ 57.00 2023-04-15
TRC
G188200-100mg
Galeterone
851983-85-2
100mg
$ 1431.00 2023-04-15
S e l l e c k ZHONG GUO
S2803-5mg
Galeterone
851983-85-2 99.98%
5mg
¥1380.57 2023-10-17
ChemScence
CS-0334-100mg
Galeterone
851983-85-2 99.90%
100mg
$495.0 2022-04-26

Galeterone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1.5 h, rt
Referencia
Novel C-17-Heteroaryl Steroidal CYP17 Inhibitors/Antiandrogens: Synthesis, in Vitro Biological Activity, Pharmacokinetics, and Antitumor Activity in the LAPC4 Human Prostate Cancer Xenograft Model
Handratta, Venkatesh D.; Vasaitis, Tadas S.; Njar, Vincent C. O.; Gediya, Lalji K.; Kataria, Ritesh; et al, Journal of Medicinal Chemistry, 2005, 48(8), 2972-2984

Synthetic Routes 2

Condiciones de reacción
Referencia
CO2 as a C1 Source: B(C6F5)3-Catalyzed Cyclization of o-Phenylene-diamines To Construct Benzimidazoles in the Presence of Hydrosilane
Zhang, Zhenbei; Sun, Qiangsheng; Xia, Chungu; Sun, Wei, Organic Letters, 2016, 18(24), 6316-6319

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  15 min, 0 °C; 3 h, 3.2 °C
Referencia
Large-scale synthesis of galeterone and lead next generation galeterone analog VNPP433-3β
Purushottamachar, Puranik; Thomas, Elizabeth; Thankan, Retheesh S.; Rudchenko, Vladimir; Huang, Guangfei; et al, Steroids, 2022, 185,

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  1.5 h, rt
Referencia
Discovery and Development of Galeterone (TOK-001 or VN/124-1) for the Treatment of All Stages of Prostate Cancer
Njar, Vincent C. O.; Brodie, Angela M. H., Journal of Medicinal Chemistry, 2015, 58(5), 2077-2087

Galeterone Raw materials

Galeterone Preparation Products

Galeterone Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:851983-85-2)Galeterone
A858327
Pureza:99%/99%/99%/99%
Cantidad:25mg/50mg/100mg/200mg
Precio ($):237.0/372.0/574.0/819.0
atkchemica
(CAS:851983-85-2)Galeterone
CL3541
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe